3-Bromo-2-(difluoromethyl)-5-fluoropyridine
Overview
Description
Scientific Research Applications
Radiofluorination and Radiosynthesis
3-Bromo-2-(difluoromethyl)-5-fluoropyridine plays a significant role in the field of radiochemistry, particularly in the radiosynthesis of fluoropyridines. One study demonstrates the use of 2-bromo-5-[18F]fluoropyridine, derived from radiofluorination, in synthesizing 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination. These compounds are crucial in medical imaging techniques like Positron Emission Tomography (PET) (Pauton et al., 2019).
Synthesis of Substituted Pyridines
The compound also serves as a pivotal intermediate in synthesizing various substituted pyridines. A study illustrates the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, leading to the creation of 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones through a series of reactions including Suzuki reaction and ortho-lithiation (Sutherland & Gallagher, 2003).
Chemoselective Amination
Chemoselective amination is another crucial application. A study demonstrates the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, closely related to the compound , to obtain various substitution products under different conditions, showcasing its potential in creating structurally diverse molecules (Stroup et al., 2007).
Structural Manifolds and Chemical Synthesis
The compound's derivatives are instrumental in synthesizing structural manifolds and various organic structures. For instance, 5-Chloro-2,3-difluoropyridine, related to the compound in focus, can be hydrolyzed and converted into various pyridinecarboxylic acids and iodopyridines, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYGCZCYWHCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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